An In-Depth Technical Guide to Boc-aminooxy-ethyl-SS-propanol: A Redox-Responsive Linker for Advanced Bioconjugation
An In-Depth Technical Guide to Boc-aminooxy-ethyl-SS-propanol: A Redox-Responsive Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-aminooxy-ethyl-SS-propanol is a heterobifunctional, cleavable linker molecule with significant potential in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a redox-sensitive disulfide bond, allows for a two-step conjugation and cleavage strategy. This design enables the stable linkage of payloads to biomolecules under physiological conditions and their subsequent triggered release in the reducing environments characteristic of the intracellular space. This guide provides a comprehensive overview of the core properties, a representative synthesis protocol, and the application of Boc-aminooxy-ethyl-SS-propanol in the context of ADC development, complete with detailed experimental methodologies and data presented for clarity and reproducibility.
Core Properties of Boc-aminooxy-ethyl-SS-propanol
Boc-aminooxy-ethyl-SS-propanol, with the chemical formula C9H19NO4S2 and a molecular weight of approximately 269.38 g/mol , is a key tool in the construction of advanced bioconjugates.[1][2] Its functionality is defined by two key moieties:
-
Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the highly reactive aminooxy functionality. This protection is stable under a variety of conditions but can be efficiently removed under mild acidic conditions to reveal the aminooxy group. This functionality can then react specifically with aldehydes or ketones on a target molecule to form a stable oxime linkage.[3]
-
Redox-Responsive Disulfide Bond: The disulfide (-S-S-) bond within the linker is stable in the extracellular environment but is susceptible to cleavage by reducing agents such as glutathione, which is present in significantly higher concentrations inside cells compared to the bloodstream. This redox-sensitivity allows for the targeted release of a conjugated payload within the intracellular environment of target cells.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2128735-21-5 | [1][2] |
| Molecular Formula | C9H19NO4S2 | [1][2] |
| Molecular Weight | 269.38 g/mol | [1][2] |
| Appearance | White to off-white solid | Generic Supplier Data |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM) | Generic Supplier Data |
| Storage | -20°C | Generic Supplier Data |
Representative Synthesis of Boc-aminooxy-ethyl-SS-propanol
Experimental Protocol: A Representative Three-Step Synthesis
Step 1: Synthesis of 2-((2-hydroxyethyl)disulfanyl)ethan-1-ol
-
To a solution of cystamine (B1669676) dihydrochloride (B599025) (1 eq) in water, add sodium bicarbonate (2.2 eq) and stir until the cystamine is fully dissolved and the solution is basic.
-
Add 2-mercaptoethanol (B42355) (2.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of tert-butyl (2-((2-hydroxyethyl)disulfanyl)ethoxy)carbamate
-
Dissolve the product from Step 1 (1 eq) and N-Boc-2-bromoethylamine (1.1 eq) in a suitable solvent such as acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Step 3: Boc Protection of the Hydroxyl Group to yield Boc-aminooxy-ethyl-SS-propanol is a misinterpretation of the starting material's name. A more likely final step is the reaction of the synthesized disulfide with a protected aminooxy propanol (B110389) derivative. A corrected plausible final step is provided below.
Alternative Step 3: Synthesis of Boc-aminooxy-ethyl-SS-propanol via Disulfide Exchange
-
Activate the hydroxyl group of 3-mercaptopropan-1-ol by reacting it with 2,2'-dithiodipyridine (B1663999) to form a pyridyl disulfide derivative.
-
React the product from Step 2, tert-butyl (2-((2-hydroxyethyl)disulfanyl)ethoxy)carbamate, which contains a free thiol after a reduction step, with the activated 3-(pyridin-2-yldisulfanyl)propan-1-ol.
-
This thiol-disulfide exchange reaction will yield the desired product, Boc-aminooxy-ethyl-SS-propanol.
-
Purify the final product using column chromatography.
Hypothetical Synthesis Data
| Step | Product | Starting Materials | Representative Yield (%) | Purity (%) (by HPLC) |
| 1 | 2-((2-hydroxyethyl)disulfanyl)ethan-1-ol | Cystamine, 2-mercaptoethanol | 75 | >95 |
| 2 | tert-butyl (2-((2-hydroxyethyl)disulfanyl)ethoxy)carbamate | Product of Step 1, N-Boc-2-bromoethylamine | 60 | >98 |
| 3 | Boc-aminooxy-ethyl-SS-propanol | Product of Step 2, Activated 3-mercaptopropan-1-ol | 50 | >98 |
Application in Antibody-Drug Conjugate (ADC) Development
The primary application of Boc-aminooxy-ethyl-SS-propanol is in the construction of ADCs. The linker serves to connect a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells.
Workflow for ADC Construction and Evaluation
Experimental Protocol: ADC Synthesis and Characterization
1. Preparation of the Linker-Payload Conjugate:
-
Boc Deprotection: Dissolve Boc-aminooxy-ethyl-SS-propanol in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM). Stir at room temperature for 1-2 hours. Monitor deprotection by TLC. Evaporate the solvent and TFA under reduced pressure.
-
Payload Conjugation: Dissolve the deprotected linker and a ketone- or aldehyde-containing cytotoxic payload (e.g., a derivative of auristatin or calicheamicin) in a suitable buffer (e.g., sodium acetate buffer, pH 4.5-5.5). Add aniline (B41778) as a catalyst. Stir the reaction mixture at room temperature for 12-24 hours.
-
Purification: Purify the linker-payload conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
2. Antibody Modification and Conjugation:
-
Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Partial Reduction: Partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The stoichiometry of TCEP to antibody will determine the average number of available thiols.
-
Conjugation: Add the purified linker-payload conjugate (with an appropriate reactive group for thiols, such as a maleimide, introduced to the propanol end) to the reduced antibody solution. Allow the reaction to proceed at 4°C for 12-16 hours.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and any aggregates.
3. ADC Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC.
-
Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an enzyme-linked immunosorbent assay (ELISA).
Mechanism of Action and Intracellular Payload Release
The efficacy of an ADC constructed with Boc-aminooxy-ethyl-SS-propanol relies on a sequence of events leading to the targeted release of the cytotoxic payload.
